molecular formula C9H17F2N B13622202 3-(3,3-Difluorocyclohexyl)propan-1-amine

3-(3,3-Difluorocyclohexyl)propan-1-amine

Cat. No.: B13622202
M. Wt: 177.23 g/mol
InChI Key: UMNRULVOABFFDC-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C9H17F2N and a molecular weight of 177.2 g/mol. This compound is known for its distinctive structure, which includes a difluorocyclohexyl group attached to a propan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclohexyl)propan-1-amine typically involves the reaction of 3,3-difluorocyclohexanone with a suitable amine source under controlled conditions. One common method includes the reduction of 3,3-difluorocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) followed by amination with propan-1-amine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclohexyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,3-Difluorocyclohexyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique electronic and steric properties, influencing its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Difluorocyclopropyl)propan-1-amine
  • 3-(3,3-Difluorocyclobutyl)propan-1-amine
  • 3-(3,3-Difluorocyclopentyl)propan-1-amine

Uniqueness

Compared to similar compounds, 3-(3,3-Difluorocyclohexyl)propan-1-amine stands out due to its larger cyclohexyl ring, which provides distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

3-(3,3-difluorocyclohexyl)propan-1-amine

InChI

InChI=1S/C9H17F2N/c10-9(11)5-1-3-8(7-9)4-2-6-12/h8H,1-7,12H2

InChI Key

UMNRULVOABFFDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)CCCN

Origin of Product

United States

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